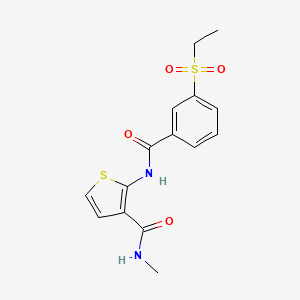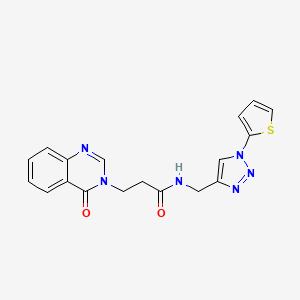
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2S and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Anticancer Activity The exploration into quinazolinone derivatives has also extended into their antitumor and anticancer activities. Studies have shown that certain quinazolinone analogues exhibit broad-spectrum antitumor activity and, in some cases, demonstrate enhanced potency compared to standard treatments like 5-FU. The incorporation of triazole and thiophene moieties has contributed to the observed potent activities against specific cancer cell lines, offering insights into the structural-activity relationships that govern their efficacy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Antimicrobial and Antibacterial Properties Further research into quinazolinone compounds has revealed their potential as antimicrobial and antibacterial agents. Synthesis of new derivatives has led to the identification of compounds with significant activities against a variety of bacterial and fungal strains, highlighting the versatility of quinazolinone-based structures in addressing microbial resistance. The ability to modify and enhance these compounds for targeted antimicrobial action presents a promising avenue for the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Luminescent Properties for Imaging and Sensing Quinazolinone derivatives have also been investigated for their luminescent properties, particularly in the context of lanthanide ion complexes. These studies have opened up potential applications in imaging and sensing, where the unique luminescent characteristics of these compounds can be utilized for diagnostic and analytical purposes. The development of thiophene-derivatized quinazolinones that exhibit high luminescence efficiency underscores the potential of these compounds in the fields of bioimaging and molecular diagnostics (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
作用機序
Target of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects
Mode of Action
The exact mode of action of this compound is currently unknown. Quinazolinone derivatives have been reported to inhibit cox-1/2, which are key enzymes in the inflammatory response . This suggests that the compound may exert its effects by modulating these enzymes.
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with inflammation and pain, given its reported anti-inflammatory and analgesic properties
Result of Action
Given its reported anti-inflammatory and analgesic properties , it can be inferred that the compound may reduce inflammation and alleviate pain at the molecular and cellular levels.
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16(19-10-13-11-24(22-21-13)17-6-3-9-27-17)7-8-23-12-20-15-5-2-1-4-14(15)18(23)26/h1-6,9,11-12H,7-8,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVVGKOPMBXBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

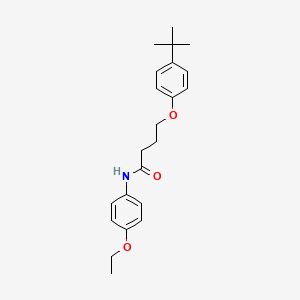
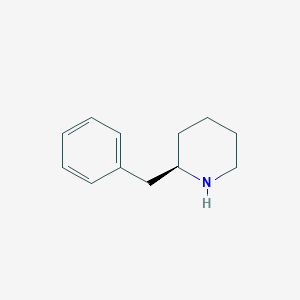
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)
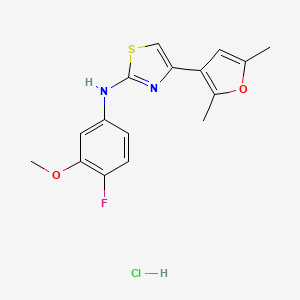
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
